molecular formula C9H7BrO2 B6180042 5-acetyl-2-bromobenzaldehyde CAS No. 2383820-38-8

5-acetyl-2-bromobenzaldehyde

Cat. No.: B6180042
CAS No.: 2383820-38-8
M. Wt: 227.1
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Description

5-Acetyl-2-bromobenzaldehyde is an organic compound with the molecular formula C9H7BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the fifth position and a bromine atom at the second position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-bromobenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification, such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-bromobenzaldehyde undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, elevated temperatures

      Products: Corresponding carboxylic acids

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous conditions, typically at room temperature

      Products: Corresponding alcohols

  • Substitution

      Reagents: Nucleophiles such as amines, thiols

      Conditions: Varies depending on the nucleophile, often requires a base

      Products: Substituted derivatives

Common Reagents and Conditions

The reactions of this compound typically involve common organic reagents and standard laboratory conditions. For example, oxidation reactions may use strong oxidizing agents like potassium permanganate, while reduction reactions may employ reducing agents like sodium borohydride.

Scientific Research Applications

5-Acetyl-2-bromobenzaldehyde has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine

    • Explored as a precursor for the development of pharmaceutical compounds.
    • Studied for its potential therapeutic effects in various diseases.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new catalysts and reagents.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    5-Acetylbenzaldehyde:

    2-Bromo-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an acetyl group, leading to different chemical properties.

Uniqueness

5-Acetyl-2-bromobenzaldehyde is unique due to the presence of both the acetyl and bromine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

2383820-38-8

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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